4-Fluoro-1-methoxy-2-naphthoic acid

Descripción general

Descripción

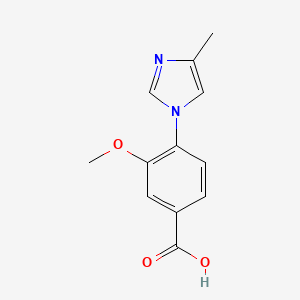

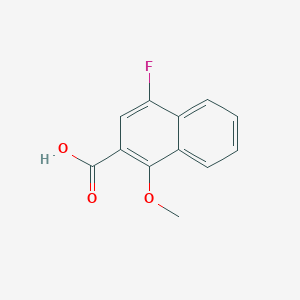

4-Fluoro-1-methoxy-2-naphthoic acid is a chemical compound . It is an extended aromatic system .

Molecular Structure Analysis

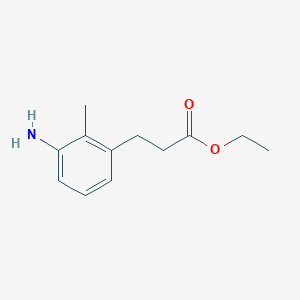

The molecular formula of 4-Fluoro-1-methoxy-2-naphthoic acid is C12H9FO3 . The structure includes an extended aromatic system .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-methoxy-2-naphthoic acid include its molecular formula C12H9FO3 and an extended aromatic system .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution

A study by Aissaoui et al. (2012) highlighted the substitution of an ortho-fluoro or methoxy group in 1- and 2-naphthoic acids, which furnishes substituted naphthoic acids upon reaction with alkyl/vinyl/aryl organolithium and Grignard reagents. This process, interestingly, does not require a metal catalyst or the need to protect the carboxyl group, suggesting a straightforward approach for modifying naphthoic acids, including 4-Fluoro-1-methoxy-2-naphthoic acid, in synthetic chemistry applications (Aissaoui et al., 2012).

Synthesis and Mechanism

Leyva et al. (2015) investigated the synthesis of methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones, exploring the influence of catalysts on the addition reactions involving methoxy- and fluoroanilines. The study provides insights into the reactivity and synthetic utility of fluoro and methoxy groups in naphthoquinones, which is relevant to the chemical behavior of 4-Fluoro-1-methoxy-2-naphthoic acid (Leyva et al., 2015).

Chemical and Electronic Integrity in Hybrid Materials

Monteiro et al. (2015) discussed the immobilization of (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol on diamine-functionalized multiwalled carbon nanotubes, utilizing a derivative replaced by 3-fluoro-4-(methoxycarbonyl)phenylboronic acid. This study underscores the potential of 4-Fluoro-1-methoxy-2-naphthoic acid derivatives in the development of hybrid materials, maintaining the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).

Fluorination Techniques

Saraswat et al. (2013) explored anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in mixed nonaqueous solvent, presenting a methodology that avoids polymer formation on the anode and ensures excellent yield. This technique could be relevant for the synthesis or modification of compounds like 4-Fluoro-1-methoxy-2-naphthoic acid, contributing to green chemistry through efficient fluorination processes (Saraswat et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-1-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPJNLSSYVNWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methoxy-2-naphthoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.